N-(5-methyl-4-nitrothiophen-2-yl)acetamide
Description
N-(5-methyl-4-nitrothiophen-2-yl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.
Properties
IUPAC Name |
N-(5-methyl-4-nitrothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-4-6(9(11)12)3-7(13-4)8-5(2)10/h3H,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJUYDIHWQFLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)NC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-nitrothiophen-2-yl)acetamide typically involves the nitration of 5-methylthiophene followed by acylation. The nitration process introduces a nitro group at the 4-position of the thiophene ring. This is followed by the acylation of the amino group with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale nitration and acylation reactions. These processes are optimized for high yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4-nitrothiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides.
Major Products
Reduction: The major product is N-(5-methyl-4-aminothiophen-2-yl)acetamide.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-(5-methyl-4-nitrothiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thiophene derivatives.
Mechanism of Action
The mechanism of action of N-(5-methyl-4-nitrothiophen-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The thiophene ring system is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(5-methyl-2-thienyl)acetamide: Similar structure but without the nitro group.
N-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(5-methyl-4-nitrothiophen-2-yl)acetamide is unique due to the presence of both a nitro group and a thiophene ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds .
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